

A Technical Guide to *tert*-Butyl (mesitylsulfonyl)oxycarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>tert</i> -Butyl (mesitylsulfonyl)oxycarbamate
Cat. No.:	B1269521

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile and powerful electrophilic aminating agent in modern organic synthesis. Its unique structural features, combining a bulky mesitylsulfonyl leaving group and a readily removable *tert*-butoxycarbonyl (Boc) protecting group, make it an invaluable tool for the introduction of nitrogen-containing functionalities into a wide array of organic molecules. This technical guide provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols, tailored for professionals in research and drug development.

Physicochemical Properties

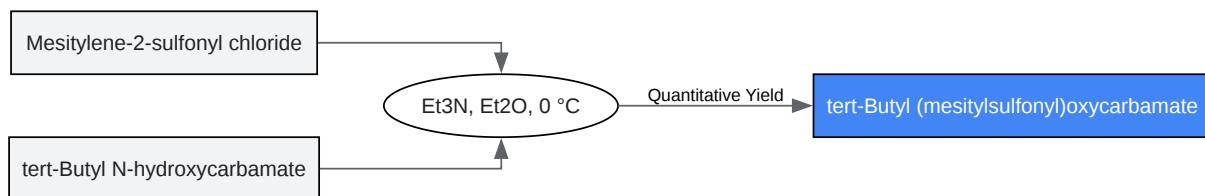
Property	Value
CAS Number	36016-39-4
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S
Molecular Weight	315.39 g/mol
Appearance	White to off-white solid
Melting Point	104-105.5 °C

Synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**

The reagent is readily prepared from commercially available starting materials. The standard synthesis involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a base.

Experimental Protocol: Synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**[1]

To a flame-dried and argon-purged round-bottom flask containing a solution of 2-mesitylenesulfonyl chloride (2.00 g, 9.17 mmol) in diethyl ether (18 mL) is added N-Boc-hydroxylamine (1.47 g, 11.0 mmol). The flask is cooled to 0 °C, and triethylamine (1.3 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours, at which point TLC analysis indicates the complete consumption of the starting material. The precipitated triethylamine hydrochloride is removed by filtration and washed with diethyl ether. The filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography (25:75 EtOAc/hexane) to afford **tert-butyl (mesitylsulfonyl)oxycarbamate** as a white solid (2.16 g, quantitative yield).



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Caption: Synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**.

Key Applications in Organic Synthesis

tert-Butyl (mesitylsulfonyl)oxycarbamate is primarily utilized in two key transformations: the synthesis of primary anilines via an aza-Hock rearrangement and the enantioselective aziridination of α,β -unsaturated aldehydes.

Synthesis of Primary Anilines via Aza-Hock Rearrangement

A notable application of **tert-butyl (mesitylsulfonyl)oxycarbamate** and its analogs is the synthesis of primary anilines from benzyl alcohols through a hydroxylamine-mediated C-C amination via an aza-Hock rearrangement. This reaction provides a direct and metal-free method to access valuable aniline motifs. The sterically hindered nature of the mesityl group can influence the reaction's efficiency.

Entry	Benzyl Alcohol Substrate	Aminating Reagent	Product	Yield (%)
1	1-(4-Methoxyphenyl)ethanol	tert-Butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate	4-Aminoanisole	50
2	1-Phenylethanol	tert-Butyl (mesitylsulfonyl)oxy carbamate	Aniline	Moderate
3	Diphenylmethanol	tert-Butyl (mesitylsulfonyl)oxy carbamate	Aniline	Moderate

Note: Data extracted from a study on aza-Hock rearrangements, which highlighted the utility of various N-Boc arylsulfonyl hydroxylamines.

Experimental Protocol: Synthesis of 4-Aminoanisole

To a solution of 1-(4-methoxyphenyl)ethanol (0.2 mmol) in hexafluoroisopropanol (HFIP, 1 mL) is added tert-butyl (((2,4,6-triisopropylphenyl)sulfonyl)oxy)carbamate (0.3 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-aminoanisole.



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Caption: Aza-Hock Rearrangement for Primary Aniline Synthesis.

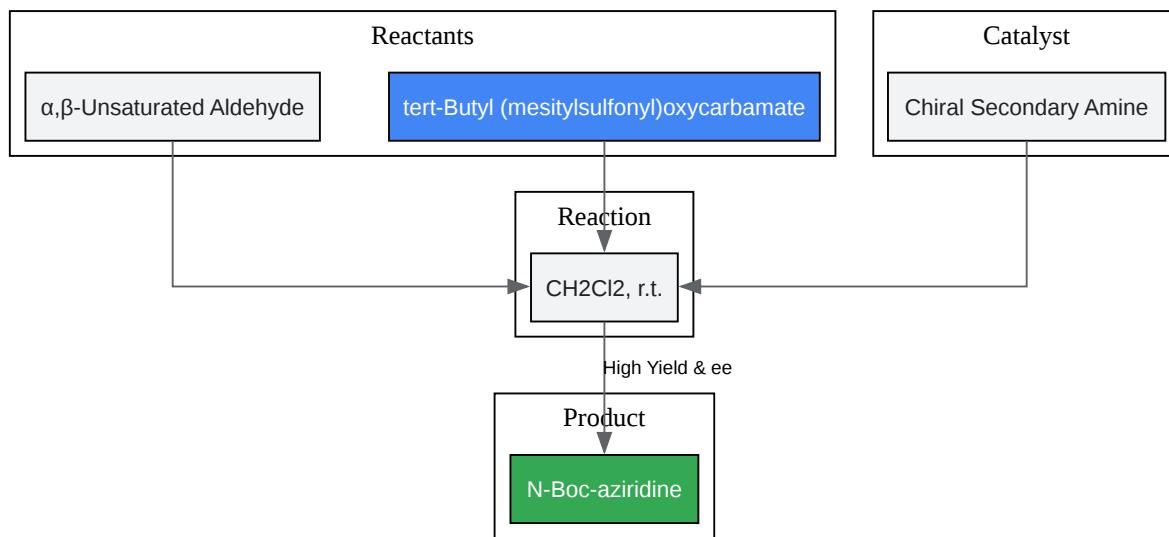
Enantioselective Aziridination of α,β -Unsaturated Aldehydes

tert-Butyl (mesitylsulfonyl)oxycarbamate is a key reagent for the organocatalytic enantioselective aziridination of α,β -unsaturated aldehydes. This reaction provides a powerful method for the asymmetric synthesis of chiral aziridines, which are important building blocks in medicinal chemistry. The reaction is typically catalyzed by a chiral secondary amine, such as a prolinol derivative.

Entry	α,β -Unsaturated Aldehyde	Catalyst	Product	Yield (%)	ee (%)
1	Cinnamaldehyde	(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine	N-Boc-3-phenylaziridine-2-carbaldehyde	85	99
2	(E)-3-(4-Nitrophenyl)acrylaldehyde	(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine	N-Boc-3-(4-nitrophenyl)aziridine-2-carbaldehyde	82	98
3	(E)-3-(4-Methoxyphenyl)acrylaldehyde	(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine	N-Boc-3-(4-methoxyphenyl)aziridine-2-carbaldehyde	88	99

Experimental Protocol: Enantioselective Aziridination of Cinnamaldehyde

To a solution of cinnamaldehyde (0.5 mmol) and (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%) in dichloromethane (2 mL) at room temperature is added **tert-butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol). The reaction is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding N-Boc-aziridine-2-carbaldehyde.



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Caption: Workflow for Enantioselective Aziridination.

Conclusion

tert-Butyl (mesitylsulfonyl)oxycarbamate has emerged as a highly effective and versatile reagent in organic synthesis. Its utility in the direct synthesis of primary anilines and the enantioselective formation of chiral aziridines underscores its importance for researchers and professionals in the field of drug development and discovery. The experimental protocols and data presented in this guide provide a solid foundation for the practical application of this valuable synthetic tool.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com